molecular formula C13H19NO B3171522 2-(Cyclopentylmethoxy)-5-methylaniline CAS No. 946682-80-0

2-(Cyclopentylmethoxy)-5-methylaniline

Cat. No.: B3171522
CAS No.: 946682-80-0
M. Wt: 205.3 g/mol
InChI Key: JCPRTLJHBZCEQG-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-5-methylaniline is an organic compound with the molecular formula C13H19NO It belongs to the class of anilines, which are aromatic amines This compound is characterized by a cyclopentylmethoxy group attached to the benzene ring at the second position and a methyl group at the fifth position

Scientific Research Applications

2-(Cyclopentylmethoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of novel therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve studying its interactions with enzymes, receptors, and other biological molecules .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline typically involves the following steps:

    Formation of Cyclopentylmethanol: Cyclopentylmethanol is synthesized by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Etherification: Cyclopentylmethanol is then reacted with 2-chloro-5-methylaniline in the presence of a base like potassium carbonate to form this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of cyclopentylmethoxy-substituted aniline derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or nitro derivatives.

    Reduction: Cyclopentylmethoxy-substituted aniline derivatives.

    Substitution: Halogenated or nitrated products.

Comparison with Similar Compounds

    2-(Cyclopentylmethoxy)-4-methylaniline: Similar structure but with the methyl group at the fourth position.

    2-(Cyclopentylmethoxy)aniline: Lacks the methyl group on the benzene ring.

    2-(Cyclopentylmethoxy)-5-chloroaniline: Contains a chlorine atom instead of a methyl group.

Uniqueness: 2-(Cyclopentylmethoxy)-5-methylaniline is unique due to the specific positioning of the cyclopentylmethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(cyclopentylmethoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-7-13(12(14)8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPRTLJHBZCEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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